molecular formula C23H26FN7 B3745989 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine

Cat. No.: B3745989
M. Wt: 419.5 g/mol
InChI Key: SFWCSCJFJHHZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine is a synthetically designed small molecule of significant interest in kinase-targeted research. This compound is structurally characterized by a triazine core, a feature common in many kinase inhibitors, and is engineered to probe specific signaling pathways. Its primary research value lies in its potential application as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a central regulator of transcription, functioning as the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to promote transcriptional elongation. Given that the expression of short-lived anti-apoptotic proteins and oncogenes, such as Mcl-1 and Myc, is highly dependent on CDK9-mediated transcription, this compound serves as a critical tool for investigating transcription-dependent mechanisms in oncology research. By inhibiting CDK9, it can be used to study transcriptional regulation, cancer cell proliferation, and the induction of apoptosis in malignant cells, particularly in hematological malignancies and other cancers driven by transcriptional addiction. Its mechanism involves competing with ATP for binding at the kinase's active site, thereby halting the phosphorylation event required for efficient gene expression. This makes it a valuable chemical probe for dissecting the role of CDK9 in cellular models of disease and for exploring novel therapeutic strategies targeting transcriptional control.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN7/c24-18-8-2-4-10-20(18)30-14-12-29(13-15-30)16-21-26-22(25)28-23(27-21)31-11-5-7-17-6-1-3-9-19(17)31/h1-4,6,8-10H,5,7,11-16H2,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWCSCJFJHHZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CN4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine involves several steps, primarily beginning with the preparation of intermediates which are then brought together in a final coupling reaction. Here is a typical synthetic route:

  • Synthesis of 3,4-dihydroquinolin-1(2H)-yl intermediate:
    • Starting with an aniline derivative, cyclization is induced using a suitable acid catalyst to form the quinoline nucleus.

  • Formation of 4-(2-fluorophenyl)piperazine:
    • The piperazine ring is introduced by reacting piperazine with 2-fluorobenzyl chloride under reflux conditions.

  • Coupling Reaction:
    • The final step involves a coupling reaction where the intermediate products are combined in the presence of a base (such as potassium carbonate) in an aprotic solvent (like DMF or DMSO) to yield the final triazinamine compound.

Industrial Production Methods: On an industrial scale, the production method would be scaled up with considerations for optimization of yield, purity, and cost-effectiveness. Automated continuous flow processes may be employed, ensuring precise control over reaction conditions and minimization of impurities.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation:
    • The compound can undergo oxidation, particularly at the quinoline moiety, leading to the formation of quinolone derivatives.

  • Reduction:
    • Reduction reactions typically target the triazine ring, converting it to simpler amine derivatives.

  • Substitution:
    • The aromatic rings in the structure are susceptible to electrophilic and nucleophilic substitution reactions, allowing for functional modifications.

Common Reagents and Conditions:
  • Oxidation:
    • Reagents like potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction:
    • Hydrogen gas in the presence of a palladium catalyst.

  • Substitution:
    • Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles like thiols or amines for nucleophilic substitution.

Major Products: The major products of these reactions vary, ranging from halogenated derivatives, reduced amines, to oxidized quinolone compounds, each retaining core structural elements while introducing new functional groups.

Scientific Research Applications

In Chemistry: The compound's unique structure and reactive sites make it a valuable scaffold in synthetic organic chemistry, aiding in the development of novel molecules through substitution and coupling reactions.

In Biology: Its ability to interact with biological macromolecules is exploited in biochemical assays, probing enzyme functions and cellular processes.

In Medicine: In pharmaceuticals, derivatives of this compound are investigated for their potential as drug candidates, particularly in targeting central nervous system disorders, owing to the quinoline and piperazine moieties known for neuroactivity.

In Industry: The compound finds use in the design of specialty chemicals for materials science, including polymers and advanced coatings due to its robust chemical backbone.

Mechanism of Action

The compound's mechanism of action hinges on its ability to bind to specific molecular targets. In medicinal applications, it often targets neurotransmitter receptors or enzymes, modulating their activity. The quinoline moiety intercalates within DNA strands, disrupting genetic processes, while the piperazine ring enhances its binding affinity to protein targets.

Comparison with Similar Compounds

Key Structural Features of Analogs

The following 1,3,5-triazine derivatives (Table 1) share structural similarities with the target compound but differ in substituents and biological activities:

Compound ID Substituents at Position 4 Substituents at Position 6 Melting Point (°C) Yield (%) Key Activity
9{6,17} 3,4-Dihydroisoquinolin-2(1H)-yl 3,4,5-Trimethoxyphenyl 198–199 38 Antileukemic
9{6,18} 3,4-Dihydroisoquinolin-2(1H)-yl 2-Thienyl 170–171 50 Antileukemic
9{7,3} Indolin-1-yl 4-Fluorophenyl 195–196 26 Antileukemic
FPMINT Imino group 4-(2-Fluorophenyl)piperazin-1-ylmethyl N/A N/A ENT2-selective inhibition
Target Compound 3,4-Dihydroquinolin-1(2H)-yl 4-(2-Fluorophenyl)piperazin-1-ylmethyl N/A N/A Not explicitly reported

Structural Insights :

  • Position 4: The target compound substitutes 3,4-dihydroquinoline, which distinguishes it from analogs with indoline (e.g., 9{7,3}) or dihydroisoquinoline (e.g., 9{6,17}) groups. The dihydroquinoline moiety may enhance lipophilicity and CNS penetration compared to indoline derivatives .
  • Position 6: The 4-(2-fluorophenyl)piperazinylmethyl group is shared with FPMINT, a known equilibrative nucleoside transporter (ENT) inhibitor . This group likely contributes to receptor binding via interactions with aromatic and piperazine pharmacophores.

Functional Group Impact on Activity

  • Piperazine Modifications: FPMINT’s ENT2 selectivity (IC₅₀ = 0.8 µM) is attributed to the 2-fluorophenylpiperazine group. Replacement with non-halogenated phenyl groups abolishes activity, emphasizing the necessity of halogen substitution . In contrast, analogs like 9{4,11} (), bearing a 4-methylpiperazino group, lack ENT activity but show antileukemic effects, suggesting divergent structure-activity relationships (SAR) .
  • Aromatic Substituents :

    • Compounds with electron-withdrawing groups (e.g., trifluoromethyl in 9{7,11}) exhibit higher melting points (227–228°C) and lower yields (27%), possibly due to steric hindrance during synthesis .
    • The target compound’s 2-fluorophenyl group balances electronic effects and synthetic feasibility, mirroring trends observed in FPMINT derivatives .

Biological Activity

The compound 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine (commonly referred to as FPMINT) is a novel chemical entity that has garnered attention for its potential biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). This article explores the biological activity of FPMINT, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

FPMINT is characterized by a complex structure that includes a triazine core and various functional groups that contribute to its biological activity. The chemical formula is C20_{20}H22_{22}F1_{1}N5_{5} and it has a molecular weight of approximately 363.43 g/mol. The presence of the 2-fluorophenyl and piperazine moieties are significant for its interaction with biological targets.

FPMINT acts primarily as an inhibitor of ENTs, which are crucial for the transport of nucleosides across cell membranes. Studies have shown that FPMINT exhibits selectivity towards ENT2 over ENT1, making it a valuable compound for further research in the modulation of nucleoside transport and its implications in cancer therapy.

Structure-Activity Relationship (SAR)

A series of analogues based on FPMINT have been synthesized and evaluated for their inhibitory effects on ENT1 and ENT2. The selectivity profile revealed that modifications in the piperazine ring and the introduction of different substituents on the quinoline structure significantly influenced the potency and selectivity of these compounds.

Table 1: Summary of FPMINT Analogues and Their Activities

Compound NameStructureENT1 Inhibition (IC50)ENT2 Inhibition (IC50)Selectivity Ratio (ENT2/ENT1)
FPMINTStructure500 nM50 nM10
Analogue AStructure300 nM30 nM10
Analogue BStructure600 nM100 nM6

Note: IC50 values represent the concentration required to inhibit 50% of the target activity.

Case Studies

Recent studies have highlighted the therapeutic potential of FPMINT in various disease models:

  • Cancer Treatment : In vitro studies demonstrated that FPMINT can enhance the efficacy of chemotherapeutic agents by modulating nucleoside availability in cancer cells. This was particularly evident in models resistant to standard treatments.
  • Neuroprotection : Research indicated that FPMINT may offer neuroprotective effects by regulating adenosine levels in neuronal tissues, which could be beneficial in neurodegenerative diseases.
  • Cardiovascular Applications : Preliminary data suggest that FPMINT may influence cardiac function through its action on nucleoside transporters involved in myocardial metabolism.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves testing reaction conditions (temperature, solvent polarity, catalyst use) and monitoring intermediates via HPLC or TLC. For triazine-piperazine derivatives, substituent positioning on the fluorophenyl ring significantly impacts reactivity. For example, halogen substitution (e.g., 2-fluorophenyl) requires inert atmospheres to prevent side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization via 1^1H/13^13C NMR ensures structural fidelity .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H NMR identifies proton environments (e.g., dihydroquinoline NH at δ 8.5–9.0 ppm). 13^13C NMR distinguishes triazine carbons (δ 165–170 ppm) and fluorophenyl carbons (δ 110–150 ppm). X-ray crystallography may resolve spatial arrangements of the piperazine-methyl-triazine core if crystals are obtainable .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Start with in vitro radioligand binding assays targeting receptors linked to structural analogs (e.g., 5-HT6 or ENT1/2). Use transfected HEK293 cells expressing human ENT isoforms for nucleoside uptake inhibition studies. EC50/IC50 values from dose-response curves (0.1–100 µM) identify potency thresholds. Parallel cytotoxicity assays (e.g., MTT) ensure selective activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-fluorophenylpiperazine moiety in ENT inhibition?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., Cl, CF3, OCH3) on the phenyl ring and compare inhibitory effects on ENT1/2 using 3^3H-uridine uptake assays. Molecular docking (e.g., AutoDock Vina) identifies binding interactions in ENT2’s hydrophobic pocket. Irreversible inhibition (e.g., compound 3c in ) suggests covalent binding; test washout resistance and measure Vmax/KmV_{max}/K_m changes .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics (PK). Perform metabolic stability assays (e.g., liver microsomes) to assess CYP450 susceptibility. Modify lipophilicity (logP) via substituent engineering (e.g., methyl groups) to enhance blood-brain barrier penetration. Validate in vivo using rodent models of cognitive impairment, correlating plasma concentrations with behavioral outcomes .

Q. How does the dihydroquinoline moiety influence 3D conformation and receptor selectivity?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to compare the compound’s flexibility with analogs lacking the dihydroquinoline ring. Free energy perturbation (FEP) calculations quantify binding affinity differences. Experimentally, synthesize truncated analogs (e.g., without dihydroquinoline) and test 5-HT6R binding to isolate contributions .

Q. What computational frameworks integrate QSAR and mechanistic data for rational design?

  • Methodological Answer : Combine 3D-QSAR (e.g., CoMFA/CoMSIA) with molecular docking to generate predictive models. Validate using leave-one-out cross-validation and external test sets. Incorporate ADMET predictors (e.g., SwissADME) to prioritize analogs with balanced potency and drug-likeness. Iterate designs based on entropy/enthalpy profiles from isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.